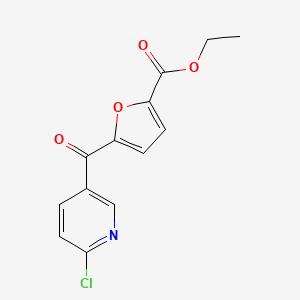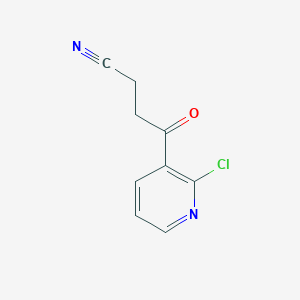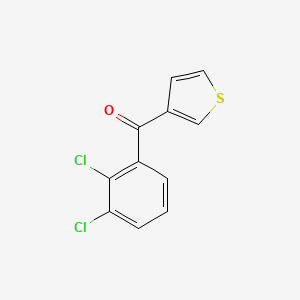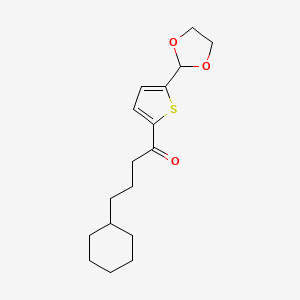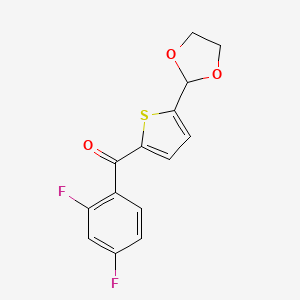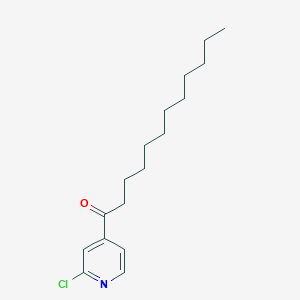
Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride
Descripción general
Descripción
Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride is a synthetic porphyrin specialty chemical . It is a coordination complex between zinc and a porphyrin ligand . This compound is widely utilized in the fields of biochemistry and molecular biology .
Molecular Structure Analysis
The molecular weight of this compound is 884.031, and its molecular formula is C44H36Cl4N8Zn . It is a tetra-anionic porphyrin derivative that possesses a positively charged pyridyl group .Physical And Chemical Properties Analysis
This compound is stored at room temperature and protected from light .Aplicaciones Científicas De Investigación
Interaction with Guanine Quadruplex DNA
Cationic porphyrins, such as this compound, interact strongly with guanine quadruplex (G-quadruplex) DNA . This interaction is significant because G-quadruplex is a single-stranded overhang at the end of chromosomes and is an attractive drug target for cancer therapy . The compound can be used as a novel probe for the analysis of G-quadruplex/porphyrin interaction .
Anti-cancer Activity
The compound’s interaction with G-quadruplex DNA has implications for cancer therapy. Macrocyclic compounds like this one stabilize G-quadruplex structures, showing anti-telomerase and anti-cancer activity .
Photodynamic Antimicrobial Activity
The compound has been evaluated for its potential as an alternative treatment for infections caused by Pseudomonas aeruginosa and Staphylococcus aureus . It exhibits excellent photophysical properties and has been assessed as a potential agent for antibacterial photodynamic therapy .
Noncovalent Functionalization of Graphene
The compound has been used to study the noncovalent functionalization of graphene with cationic porphyrins using UV–vis and fluorescence methods .
Fiber Synthesis
Fibers composed of the compound have been synthesized by a surfactant-assisted method . The presence of a surfactant was essential to make and maintain the fibers .
DNA-interacting and Photocleaving Abilities
The insertion of diamagnetic zinc (II) to metal-free, cationic bis-porphyrins alters their characteristics in aqueous solution and improves their DNA-interacting and photocleaving abilities .
Mecanismo De Acción
Target of Action
The primary target of Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride is guanine quadruplex (G-quadruplex) DNA . G-quadruplex is a structure formed by guanine-rich sequences of DNA and is found in regions of the genome that are of critical importance, such as the telomeres and promoter regions of oncogenes .
Mode of Action
Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride, being a cationic porphyrin, interacts strongly with G-quadruplex DNA . The interaction is believed to occur at unique sites of the anti-parallel G-quadruplex . The insertion of diamagnetic zinc (II) to metal-free, cationic bis-porphyrins alters their characteristics in aqueous solution and improves the DNA-interacting and photocleaving abilities .
Biochemical Pathways
The interaction of Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride with G-quadruplex DNA can affect the functioning of telomeres and oncogenes, thereby influencing the pathways related to cell proliferation and cancer progression . By stabilizing the G-quadruplex structures, it can inhibit the activity of telomerase, an enzyme that is often overexpressed in cancer cells and contributes to their immortality .
Pharmacokinetics
The compound’s interaction with dna and its potential use as a probe for the analysis of g-quadruplex/porphyrin interaction suggest that it may have the ability to penetrate cells and interact with genomic dna .
Result of Action
The result of the action of Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride is the stabilization of G-quadruplex structures . This can lead to the inhibition of telomerase activity, potentially exerting anti-cancer effects .
Action Environment
The action of Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride can be influenced by the cellular environment. For instance, the presence of other ions in the cellular environment could potentially affect the interaction of the compound with G-quadruplex DNA
Direcciones Futuras
This compound was used for the photoinduced electron/energy transfer – reversible addition–fragmentation chain transfer (PET-RAFT) forced-gradient copolymerisation in water under orange light irradiation for the assembly of polymeric nanoparticles . This suggests potential applications in the field of materials science.
Propiedades
IUPAC Name |
zinc;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide;tetrachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H36N8.4ClH.Zn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJQPWZUPWLVAH-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H36Cl4N8Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
884.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28850-44-4 | |
| Record name | Zinc 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine tetrakis(methochloride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the surface charge of TiO2 nanoparticles affect the interaction with Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride and its electron transfer dynamics?
A1: The research demonstrates that the surface charge of TiO2 nanoparticles plays a crucial role in modulating the interaction with Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride. The study employed single-molecule fluorescence spectroscopy to observe the dynamics of interfacial electron transfer. The findings reveal that:
- Electrostatic interactions drive binding: The fluorescence trajectories exhibit fluctuations and blinking patterns, indicating that the binding affinity between the porphyrin molecule and the TiO2 nanoparticles is governed by electrostatic interactions [].
- Surface charge influences coupling: Manipulating the surface charge of TiO2 nanoparticles, by making it positive or negative, directly impacts the coupling strength between the porphyrin and the nanoparticle surface [].
- Stronger coupling, faster transfer: When the TiO2 surface is negatively charged, a greater proportion of dark states are observed in the fluorescence trajectories. Additionally, the fluorescence lifetime of the porphyrin is shorter compared to when it interacts with positively charged TiO2 []. This suggests that a negative charge on the TiO2 surface leads to stronger coupling and faster electron transfer from the photoexcited porphyrin to the TiO2.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cis-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1368580.png)
